

An In-depth Technical Guide to 6-Methyluracil: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-Methyluracil

Cat. No.: B020015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **6-methyluracil**, a pyrimidine derivative of significant interest in medicinal chemistry and various biological studies.

Chemical Structure and Identification

6-Methyluracil, also known as 6-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a methyl group substituted at the 6th position.^{[1][2]} Its chemical structure is characterized by a heterocyclic pyrimidine ring.

Molecular Formula: C₅H₆N₂O₂^{[1][3][4]}

Molecular Weight: 126.11 g/mol ^{[2][3][4]}

SMILES: CC1=CC(=O)NC(=O)N1^[2]

InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N^[3]

CAS Number: 626-48-2^{[3][4]}

The structure of **6-methyluracil** can be visualized as follows:

Caption: Chemical structure of **6-Methyluracil**.

Physicochemical Properties

The physicochemical properties of **6-methyluracil** are summarized in the table below, providing key data for experimental design and drug development applications.

Property	Value	Reference
Physical State	White to off-white crystalline solid	[3]
Melting Point	318 °C (decomposes)	[3][5]
Boiling Point	420.4 °C at 760 mmHg (Predicted)	[5]
pKa	9.52 (25 °C)	[3]
Water Solubility	7 g/L (22 °C)	[3]
Solubility	Slightly soluble in DMSO and Methanol (heating and sonication may be required)	[3]
Density	1.226 ± 0.06 g/cm ³ (Predicted)	[3][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-methyluracil**. While raw spectra are not provided here, key spectral information is available through various chemical databases.

Spectroscopy	Data Availability
¹ H NMR	Spectra available in chemical databases.
¹³ C NMR	Spectra available in chemical databases.
Mass Spectrometry	Mass spectra (electron ionization) are available.
UV-Vis	UV/Visible spectra are available.
Infrared (IR)	IR spectra are available.

Crystal Structure

The crystal structure of **6-methyluracil** has been determined by X-ray diffraction. It is known to exist in different polymorphic forms.[6] The crystal system is monoclinic with the space group $C 1 2/c 1$. [2] The unit cell parameters are reported as $a = 20.572 \text{ \AA}$, $b = 3.9052 \text{ \AA}$, and $c = 14.811 \text{ \AA}$, with $\alpha = 90^\circ$, $\beta = 110.95^\circ$, and $\gamma = 90^\circ$. [2]

Experimental Protocols

Synthesis of 6-Methyluracil

6-Methyluracil can be synthesized through several methods. The most common laboratory preparations involve the condensation of a β -keto ester with urea or a urea derivative.

Method 1: Synthesis from Ethyl Acetoacetate and Urea

This method involves a two-step process: the condensation of ethyl acetoacetate and urea to form β -uraminocrotonic ester, followed by cyclization to yield **6-methyluracil**. [3][7]

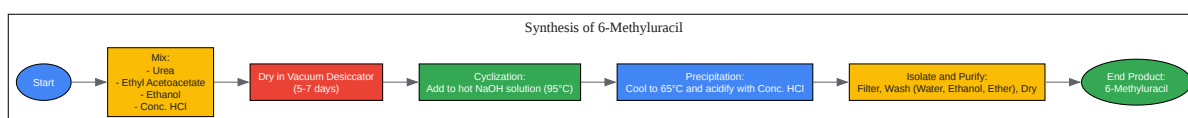
Materials:

- Urea
- Ethyl acetoacetate
- Absolute ethanol
- Concentrated hydrochloric acid
- Sodium hydroxide
- Concentrated sulfuric acid (for desiccator)

Procedure:

- Condensation: In a large crystallizing dish, mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid. [7]

- **Drying and Reaction:** Cover the dish loosely and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator with a water pump for 5-7 days, or until the mixture is completely dry, to form the crude β -uraminocrotonic ester.[7]
- **Cyclization:** Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, powdered β -uraminocrotonic ester to the hot sodium hydroxide solution with stirring.[3][7]
- **Precipitation:** Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. **6-methyluracil** will precipitate.[3][7]
- **Isolation and Purification:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash sequentially with cold water, ethanol, and diethyl ether, and then air-dry.[7]



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Caption: Experimental workflow for the synthesis of **6-Methyluracil**.

Method 2: Synthesis from Diketene and Urea

An alternative method involves the condensation of diketene with urea.[5] This method is also cited as a production route for **6-methyluracil**. [5]

Purification

The primary method for the purification of **6-methyluracil** is recrystallization.

Protocol: Recrystallization from Glacial Acetic Acid

- Dissolve the crude **6-methyluracil** in a minimal amount of hot glacial acetic acid.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Biological Activity and Applications

6-Methyluracil has been investigated for various biological activities. It is reported to have antiradiation and immunostimulatory properties.[8] It is also used as an intermediate in the synthesis of other pharmaceutically active compounds. As a metabolite of uracil, it can be an indicator of acetoacetyl-CoA accumulation.[8]

Safety and Handling

6-Methyluracil is moderately toxic by ingestion. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

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